2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid
Description
2-Fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfamoyl group linked to a 3-(trifluoromethyl)phenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. The fluorine atom at the 2-position and the trifluoromethyl group enhance lipophilicity and metabolic stability, while the sulfamoyl moiety may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXSWIGCAMFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common route includes:
Nitration and Reduction: Starting with a suitable benzoic acid derivative, nitration introduces a nitro group, which is subsequently reduced to an amine.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to form a sulfonamide.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic aromatic substitution (NAS) and sulfonamide-group modifications:
Aromatic Fluorine Substitution
The electron-withdrawing trifluoromethyl and sulfamoyl groups activate the aromatic ring toward NAS. The fluorine at position 2 can be displaced under basic conditions:
-
Reagents : KOtBu, NaH, or DBU in polar aprotic solvents (e.g., DMF, THF) .
-
Products : Substituted derivatives with alkoxy, amino, or thiol groups at position 2.
Sulfonamide Functionalization
The sulfamoyl group undergoes alkylation or acylation:
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of bases like Na₂CO₃ .
-
Products : N-alkylated or N-acylated sulfonamides.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives via boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Aromatic amines at sulfonamide nitrogen |
These reactions exploit the sulfonamide’s nitrogen or the aromatic ring’s halogen substituents .
Acid-Base Reactions
The benzoic acid moiety undergoes standard carboxylate chemistry:
-
Deprotonation : NaOH or KOH in aqueous ethanol yields the corresponding carboxylate salt.
-
Esterification : H₂SO₄-catalyzed reaction with alcohols (e.g., MeOH) produces methyl esters .
Benzoic Acid Reduction
-
Reagents : LiAlH₄ or BH₃·THF reduces the carboxylic acid to a benzyl alcohol .
-
Challenges : The electron-deficient aromatic ring may require protecting-group strategies.
Sulfonamide Oxidation
-
Reagents : mCPBA or H₂O₂/CH₃COOH oxidizes the sulfonamide to sulfonic acid derivatives.
Comparative Reactivity Table
The table below contrasts reaction outcomes with structurally similar compounds:
| Compound | Reaction | Reactivity Notes |
|---|---|---|
| 2-Fluoro-5-sulfamoylbenzoic acid | Suzuki Coupling | Lower yields due to absence of trifluoromethyl activation |
| 3-(Trifluoromethyl)phenylsulfonamide | NAS at Sulfonamide | Faster kinetics compared to the target compound (no competing benzoic acid effects) |
Key Research Findings
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid acts as a building block for developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitutions and coupling reactions, makes it valuable for synthesizing complex organic molecules.
Biology
The compound is being investigated for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing it to interact with enzymes involved in critical biological pathways. Preliminary studies suggest that it may inhibit key kinases associated with cancer progression.
Medicine
Research into the medicinal properties of this compound has highlighted its potential anti-inflammatory and anticancer effects. Its mechanism of action involves:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds at enzyme active sites.
- Lipophilicity : Enhanced ability to penetrate cell membranes may improve efficacy against cancer cells.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties allow for the development of high-performance polymers and coatings.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study focused on sulfonamide derivatives similar to this compound found significant inhibition against epidermal growth factor receptor (EGFR) and BRAF kinases, with IC50 values in the low nanomolar range. This suggests that 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid could exhibit comparable potency against these targets.
-
Antitumor Activity :
- In vitro tests on related compounds demonstrated antiproliferative effects against various cancer cell lines. Modifications in the sulfamoyl group were shown to enhance biological activity, indicating that this compound may also possess significant anticancer properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variants
2,4-Dichloro-5-[[3-(Trifluoromethyl)Phenyl]Sulfamoyl]Benzoic Acid (CAS 21525-24-6)
- Structural Difference : Replaces the 2-fluoro and 4-hydrogen with chlorine atoms.
- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and may alter binding affinity compared to the fluorine-substituted analog.
- Applications : Likely explored for pesticidal or herbicidal activity due to sulfamoyl-triazine analogs (e.g., sulfonylureas in ).
2-Chloro-5-[(Prop-2-En-1-Yl)[3-(Trifluoromethyl)Phenyl]Sulfamoyl]Benzoic Acid (CAS 723332-75-0)
- Structural Difference : Incorporates a propenyl group on the sulfamoyl nitrogen and a chlorine at the 2-position.
- This compound was discontinued by suppliers, suggesting synthetic challenges or instability .
Sulfamoyl Group Modifications
2-Fluoro-5-[(3-Methylphenyl)Sulfamoyl]Benzoic Acid (CAS 1030686-17-9)
- Structural Difference : Replaces the trifluoromethyl group with a methyl substituent.
- Impact : Reduced electron-withdrawing effects and lipophilicity compared to the trifluoromethyl analog. Molecular weight decreases from ~353.3 (calculated for the target compound) to 309.32 .
- Applications : Methyl groups are common in prodrugs or less potent analogs due to lower metabolic resistance.
3-Fluoro-5-Sulfamoylbenzoic Acid (ZINC21959041)
Carboxylic Acid Position and Backbone Variations
3-Fluoro-5-(Trifluoromethyl)Phenylacetic Acid
- Structural Difference : Replaces the benzoic acid backbone with phenylacetic acid.
- However, the trifluoromethyl group retains strong electron-withdrawing effects .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Ethametsulfuron Methyl)
- Structural Difference : Feature triazine rings and methyl ester groups instead of benzoic acid.
- Impact : These compounds inhibit acetolactate synthase in plants, a target absent in mammals. The sulfamoyl linkage in the target compound may allow cross-reactivity with mammalian enzymes, necessitating selectivity studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-Fluoro-5-[[3-(CF₃)Ph]Sulfamoyl]Benzoic Acid | Not Provided | C₁₄H₁₀F₄NO₄S | ~353.3 (calc.) | 2-F, 5-SO₂NH-(3-CF₃Ph) |
| 2,4-Dichloro-5-[[3-(CF₃)Ph]Sulfamoyl]Benzoic Acid | 21525-24-6 | C₁₄H₉Cl₂F₃NO₄S | 418.2 | 2,4-Cl, 5-SO₂NH-(3-CF₃Ph) |
| 2-Fluoro-5-[(3-MePh)Sulfamoyl]Benzoic Acid | 1030686-17-9 | C₁₄H₁₂FNO₄S | 309.3 | 2-F, 5-SO₂NH-(3-MePh) |
| Triflusulfuron Methyl | 79557-80-9 | C₁₅H₁₅F₃N₆O₆S | 492.4 | Triazine, methyl ester, SO₂NH linkage |
Biological Activity
2-Fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a synthetic organic compound notable for its unique chemical structure, which includes a benzoic acid core with a fluoro group and a sulfamoyl group linked to a trifluoromethylphenyl moiety. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and agrochemicals due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is C_{14}H_9F_4N_0_4S with a molecular weight of approximately 351.28 g/mol. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets.
The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic natural substrates and interact with various enzymes. The mechanism involves:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds at the active sites of enzymes, potentially inhibiting their activity.
- Lipophilicity : The trifluoromethyl group increases the compound's hydrophobic character, enhancing its ability to penetrate cellular membranes and reach intracellular targets.
Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties due to its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition could lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
While specific studies on this compound's antimicrobial activity are sparse, related compounds containing trifluoromethyl groups have been reported to exhibit potent antibacterial effects against Gram-positive bacteria. Such findings suggest that 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid may possess similar properties .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigating the inhibitory effects of sulfonamide derivatives on various kinases found that compounds with structural similarities to 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid exhibited potent inhibition against targets like EGFR and BRAF, with IC50 values ranging from single-digit nanomolar levels to micromolar levels .
- Antitumor Activity : In vitro tests on related compounds showed significant antiproliferative effects against several cancer cell lines, indicating that modifications in the sulfamoyl group can enhance biological activity .
Comparative Analysis
To understand the uniqueness of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid compared to similar compounds, a comparative table is provided below:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 2-Fluoro-5-sulfamoylbenzoic Acid | Lacks trifluoromethyl group | Moderate enzyme inhibition | Not specified |
| 3-(Trifluoromethyl)phenylsulfonamide | No benzoic acid moiety | Limited solubility, varied activity | Not specified |
| 5-Fluoro-2-methylbenzoic Acid | Methyl instead of sulfamoyl | Altered chemical properties | Not specified |
| 2-Fluoro-5-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoic Acid | Contains both fluoro and trifluoromethyl groups | Potentially high efficacy against cancer cells | Pending further study |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid, and how can purity be validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of benzoic acid derivatives followed by fluorination. For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to detect trace impurities. Structural confirmation requires nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups like sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) .
Q. How can computational tools predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking software such as AutoDock Vina can model interactions with protein targets. Prepare the ligand (compound) and receptor (target protein) using tools like PyMOL for structure optimization. Docking simulations should account for flexible residues in the binding pocket. Validate predictions with experimental assays (e.g., surface plasmon resonance) to correlate computational and empirical binding energies .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting fluorinated and sulfonated compounds. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue samples, solid-phase extraction (SPE) or protein precipitation ensures efficient analyte recovery .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., using NAMD) to assess how fluorination alters lipophilicity and membrane permeability. Replace the trifluoromethyl group with chlorinated or hydrogenated analogs and measure solubility via shake-flask assays. Pharmacokinetic parameters (e.g., half-life, clearance) can be modeled in vitro using hepatic microsomes or Caco-2 cell monolayers .
Q. What strategies resolve discrepancies in activity data across different assay systems (e.g., cell-free vs. cellular)?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if cell-free enzyme inhibition data conflict with cellular viability assays, probe off-target effects via kinome-wide profiling or transcriptomics. Adjust assay conditions (e.g., ATP concentrations, pH) to mimic physiological environments. Statistical tools like Bland-Altman plots can quantify systematic biases .
Q. How does the sulfamoyl group contribute to target selectivity in enzyme inhibition studies?
- Methodological Answer : Use alanine-scanning mutagenesis on the target enzyme to identify residues critical for sulfamoyl binding. Compare inhibition constants (Ki) of the parent compound with analogs lacking the sulfamoyl group. Molecular dynamics simulations (NAMD) can visualize hydrogen-bonding networks and hydrophobic interactions between the sulfamoyl moiety and active-site residues .
Q. What are the challenges in characterizing metabolic pathways of polyfluorinated benzoic acid derivatives?
- Methodological Answer : Fluorinated metabolites often resist traditional enzymatic degradation, requiring advanced techniques like ¹⁹F-NMR for tracking. Use hepatocyte incubation studies with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways. For phase II conjugates (e.g., glucuronides), employ β-glucuronidase hydrolysis followed by LC-MS/MS analysis .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
